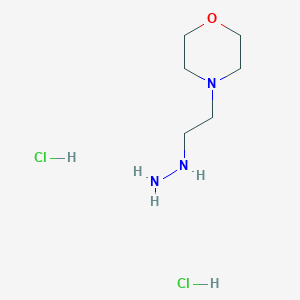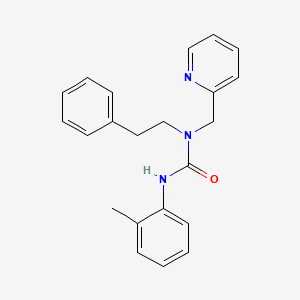
4-(2-Hydrazinylethyl)morpholine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydrazinylethyl)morpholine dihydrochloride, also known as HEM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a white, crystalline powder that is soluble in water and ethanol. HEM is primarily used as a reagent in organic synthesis and has been used in a wide variety of laboratory experiments. It has also been studied for its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In
Aplicaciones Científicas De Investigación
Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including compounds like 4-(2-Hydrazinylethyl)morpholine dihydrochloride, are significant due to their wide spectrum of pharmacological profiles. Morpholine, a six-membered aromatic organic heterocycle, forms the core structure in various compounds developed for diverse pharmacological activities. The literature indicates extensive research in the design and synthesis of novel morpholine and pyran derivatives, revealing their potent pharmacophoric activities. These studies support ongoing efforts to understand and enhance the pharmacological utility of these compounds (Asif & Imran, 2019).
Pharmacological Properties of Phosphorylated Carboxylic Acids Derivatives
Phosphorylated carboxylic acids, a class of compounds closely related to hydrazinyl morpholine derivatives, exhibit a range of psychotropic activities. The research outlines the development and study of phosphorylacetohydrazides and other derivatives, emphasizing their potential as tranquilizers, antidepressants, and neuroprotective agents. These compounds have shown promise in improving memory, learning, and correcting behavioral disorders, with a unique mechanism of action involving enhancement of glutamatergic transmission and interaction with cholinergic synapses. The review also discusses the development of targeted delivery methods for these compounds, highlighting the significant therapeutic potential of this class of compounds (Semina et al., 2016).
Synthetic and Pharmaceutical Applications of Piperazine and Morpholine
Piperazine and morpholine analogues have demonstrated a broad spectrum of pharmaceutical applications. Recent advancements in the synthesis of these derivatives have attracted scientific interest due to their potent pharmacophoric activities. This review encapsulates the medicinal chemistry investigations conducted on these analogues, both in vitro and in vivo, highlighting the current trends and potential in the field of pharmaceuticals (Mohammed et al., 2015).
Propiedades
IUPAC Name |
2-morpholin-4-ylethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2ClH/c7-8-1-2-9-3-5-10-6-4-9;;/h8H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPPVCYJPXQMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydrazinylethyl)morpholine dihydrochloride | |
CAS RN |
874-82-8 |
Source


|
| Record name | 4-(2-hydrazinylethyl)morpholine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)

![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2420437.png)
![1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene](/img/structure/B2420438.png)

![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2420441.png)

![(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2420443.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2420445.png)

![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B2420447.png)